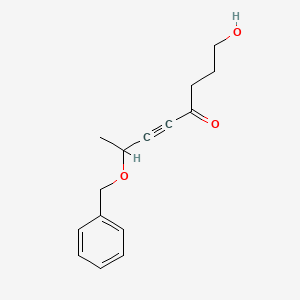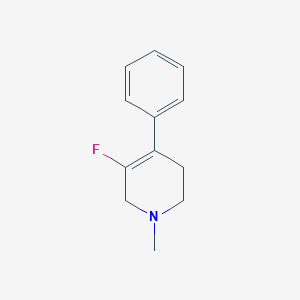![molecular formula C16H9ClF6O B12596477 2-{2-[3,5-Bis(trifluoromethyl)phenyl]ethenyl}-4-chlorophenol CAS No. 634184-64-8](/img/structure/B12596477.png)
2-{2-[3,5-Bis(trifluoromethyl)phenyl]ethenyl}-4-chlorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[3,5-Bis(trifluoromethyl)phenyl]ethenyl}-4-chlorophenol is a synthetic organic compound characterized by the presence of trifluoromethyl groups, a chlorophenol moiety, and an ethenyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[3,5-Bis(trifluoromethyl)phenyl]ethenyl}-4-chlorophenol typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-bis(trifluoromethyl)benzene and 4-chlorophenol.
Formation of Ethenyl Linkage: The ethenyl linkage is introduced through a Heck reaction, where 3,5-bis(trifluoromethyl)benzene is coupled with 4-chlorophenol in the presence of a palladium catalyst and a base.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (around 100-150°C) to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Heck reaction process, optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-{2-[3,5-Bis(trifluoromethyl)phenyl]ethenyl}-4-chlorophenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The ethenyl linkage can be reduced to form ethyl derivatives.
Substitution: The chlorophenol moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Ethyl-substituted phenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-{2-[3,5-Bis(trifluoromethyl)phenyl]ethenyl}-4-chlorophenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of trifluoromethyl groups, which enhance lipophilicity and membrane permeability.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{2-[3,5-Bis(trifluoromethyl)phenyl]ethenyl}-4-chlorophenol involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and cellular membranes.
Pathways Involved: It may inhibit enzyme activity, modulate receptor function, or disrupt membrane integrity, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis(trifluoromethyl)phenylboronic acid
- N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
- (S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol trimethylsilyl ether
Uniqueness
2-{2-[3,5-Bis(trifluoromethyl)phenyl]ethenyl}-4-chlorophenol is unique due to the combination of its trifluoromethyl groups, ethenyl linkage, and chlorophenol moiety, which confer distinct chemical reactivity and biological activity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
634184-64-8 |
|---|---|
Molecular Formula |
C16H9ClF6O |
Molecular Weight |
366.68 g/mol |
IUPAC Name |
2-[2-[3,5-bis(trifluoromethyl)phenyl]ethenyl]-4-chlorophenol |
InChI |
InChI=1S/C16H9ClF6O/c17-13-3-4-14(24)10(7-13)2-1-9-5-11(15(18,19)20)8-12(6-9)16(21,22)23/h1-8,24H |
InChI Key |
DLIMZOTZUVCOBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzenesulfonamide, 4-chloro-3-nitro-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B12596406.png)
![1-[2-(4-Fluorophenyl)-1-(3-methylphenyl)ethenyl]pyrrolidine](/img/structure/B12596414.png)



![4-(7-Methylbicyclo[2.2.1]heptane-7-carbonyl)benzoic acid](/img/structure/B12596438.png)


![4'-[4-(Trifluoromethyl)phenoxy][1,1'-biphenyl]-2,5-diol](/img/structure/B12596449.png)
![3,3'-(Dodecane-1,12-diyl)bis{5-[(pyrrolidin-1-yl)methyl]-1,2,4-oxadiazole}](/img/structure/B12596462.png)
![Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-(5-methyl-thiazol-2-YL)-](/img/structure/B12596468.png)

![2H-Spiro[piperidine-3,9'-xanthen]-2-one](/img/structure/B12596482.png)
